![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/no-structure.png)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing a similar structural motif with 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, were synthesized and assessed for their antitumor activities. Notably, certain compounds demonstrated significant broad-spectrum antitumor effects and were found to be more potent compared to the control, 5-fluorouracil. This suggests potential applications of this class of compounds, including the mentioned compound, in cancer treatment strategies (Al-Suwaidan et al., 2016).
Cyclization and Chemical Transformations
The compound falls into a class of quinazolinone derivatives which have been studied for various chemical transformations. For instance, specific benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, a process that could offer insights into the chemical behavior and potential applications of related compounds (Maslivets et al., 2017).
Dye-Sensitized Solar Cells
Quinazolinone derivatives were utilized in the synthesis of carboxylated cyanine dyes for dye-sensitized solar cells, indicating their potential in improving photoelectric conversion efficiency. This suggests that derivatives like 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide might have applications in solar energy technology (Wu et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde followed by acylation with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Starting Materials": [ "2-amino-3,4-dihydroquinazolin-4-one", "benzaldehyde", "N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide", "sodium methoxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde in the presence of sodium methoxide to form 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Acylation of 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide in the presence of acetic anhydride and hydrochloric acid to form 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Step 3: Purification of the product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate." ] } | |
CAS RN |
899922-48-6 |
Product Name |
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.583 |
IUPAC Name |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
InChI Key |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
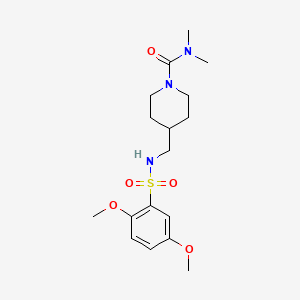
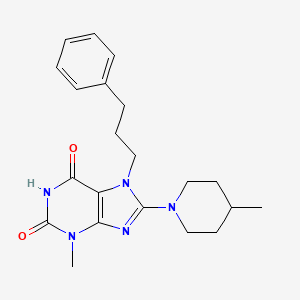
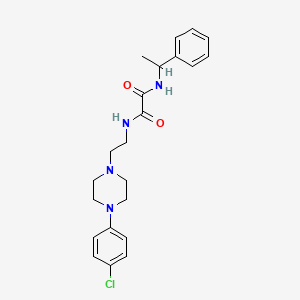
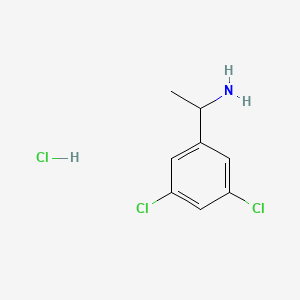



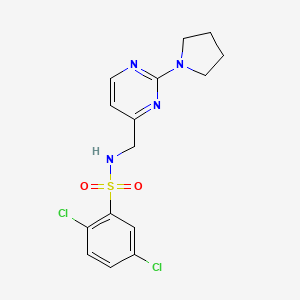

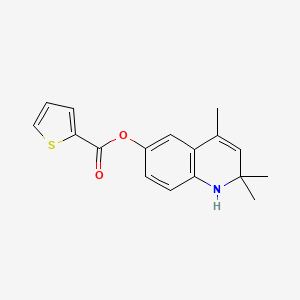

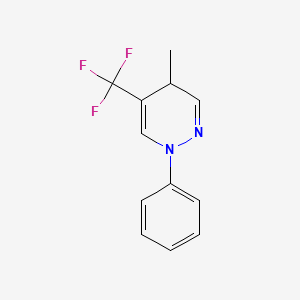
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)